5,8-Bis(5-bromothiophen-2-yl)-6,7-difluoro-2,3-bis(3-(hexyloxy)phenyl)quinoxaline
Overview
Description
5,8-Bis(5-bromothiophen-2-yl)-6,7-difluoro-2,3-bis(3-(hexyloxy)phenyl)quinoxaline is a useful research compound. Its molecular formula is C40H38Br2F2N2O2S2 and its molecular weight is 840.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymer Synthesis and Properties
Application in Red-Light-Emitting Diodes : A study explored the use of 2,3-di-n-octyl-5,8-bis(5-bromothiophene-2-yl)quinoxaline in the synthesis of alternating copolymers with fluorene units. These copolymers were used in single-layer polymer red-light-emitting diodes, demonstrating efficiencies ranging from 0.19 to 0.75 cd/A (Tsami et al., 2008).
Use in Solar Cell Applications : Quinoxaline derivatives, including 5,8-bis(5-bromothiophen-2-yl)-2,3-bis(5-octylthiophen-2-yl)quinoxaline, were synthesized and used in bulk-heterojunction polymer solar cell applications. These copolymers exhibited red-shifted absorbance and decreased band gaps, improving solar cell performance (Zhang et al., 2011).
Development of High Voltage Photovoltaic Cells : Research into new alternating copolymers consisting of bithiophene and fluorinated quinoxaline derivatives for organic photovoltaic cells revealed significant improvements in power conversion efficiency and high open-circuit voltage (Kim et al., 2014).
Properties
IUPAC Name |
5,8-bis(5-bromothiophen-2-yl)-6,7-difluoro-2,3-bis(3-hexoxyphenyl)quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H38Br2F2N2O2S2/c1-3-5-7-9-21-47-27-15-11-13-25(23-27)37-38(26-14-12-16-28(24-26)48-22-10-8-6-4-2)46-40-34(30-18-20-32(42)50-30)36(44)35(43)33(39(40)45-37)29-17-19-31(41)49-29/h11-20,23-24H,3-10,21-22H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZOONDTPDMAQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)C2=NC3=C(C(=C(C(=C3N=C2C4=CC(=CC=C4)OCCCCCC)C5=CC=C(S5)Br)F)F)C6=CC=C(S6)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H38Br2F2N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
840.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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